molecular formula C22H22F2N6O3S B2885269 N-cyclopropyl-1-(6-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1115868-69-3

N-cyclopropyl-1-(6-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2885269
CAS No.: 1115868-69-3
M. Wt: 488.51
InChI Key: GKEIRPJGTYIQGP-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(6-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to prolonged suppression of B-cell receptor signaling pathways. This mechanism is critical for the proliferation and survival of B-cells, making BTK a prominent therapeutic target in hematological malignancies and autoimmune disorders. Research into this compound is primarily focused on oncology and immunology , investigating its potential efficacy against B-cell lymphomas like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune conditions such as rheumatoid arthritis. The compound's structure, featuring a reactive acrylamide group, is designed for irreversible binding, while the cyclopropyl and difluorophenyl carboxamide moieties contribute to its selectivity and pharmacokinetic properties. Supplied as a high-purity chemical, it is intended for in vitro and in vivo research applications including enzyme activity assays, cell-based screening, and preclinical studies to elucidate B-cell signaling pathways and evaluate novel therapeutic strategies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclopropyl-1-[6-[2-(3,4-difluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N6O3S/c23-15-6-5-14(8-16(15)24)26-17(31)10-30-11-25-19-18(21(30)33)34-22(28-19)29-7-1-2-12(9-29)20(32)27-13-3-4-13/h5-6,8,11-13H,1-4,7,9-10H2,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEIRPJGTYIQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)F)F)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-1-(6-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the difluorophenyl group, and the cyclopropylation of the piperidine ring. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and polar aprotic solvents, like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-cyclopropyl-1-(6-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl moiety, where nucleophiles such as amines or thiols can replace the fluorine atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbamoyl group and the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(6-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

  • Fluorinated Aromatic Groups : The target compound’s 3,4-difluorophenyl group may improve binding affinity and metabolic stability compared to the 4-fluorophenyl analog () due to increased electronegativity and steric bulk .
  • Aliphatic vs.
  • Sulfanyl Linker : The 3,4-dimethylphenyl analog () uses a sulfanyl bridge instead of carbamoylmethyl, which may reduce hydrogen-bonding capacity and alter electronic properties .

Piperidine Positional Isomerism

  • The target compound’s 3-carboxamide piperidine substitution contrasts with the 4-carboxamide position in –3. This positional difference could impact conformational flexibility and interactions with hydrophobic pockets in target proteins .

Pharmacokinetic Implications

  • Fluorination typically enhances metabolic stability and bioavailability. The target compound’s 3,4-difluorophenyl group may confer superior pharmacokinetic properties compared to non-fluorinated analogs .
  • The cyclohexylamino analog’s bulkier substituent () might reduce solubility but increase tissue penetration .

Biological Activity

N-cyclopropyl-1-(6-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide is a novel compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features several notable structural components:

  • Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity and binding properties.
  • Difluorophenyl moiety : This group may enhance lipophilicity and biological activity.
  • Thiazolopyrimidine core : Known for its diverse pharmacological properties.

The IUPAC name of the compound is quite lengthy, reflecting its intricate structure. The molecular formula is C20H21F2N5O2SC_{20}H_{21}F_2N_5O_2S, indicating the presence of various functional groups that contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cellular pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), similar to other pyrimidine derivatives which have been documented to exhibit this activity .
  • Receptor Modulation : It may also interact with various receptors that are implicated in disease processes, although specific receptor targets remain to be fully elucidated.

Biological Assays

In vitro studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities against a range of pathogens. For example, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to existing antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesTarget ActivityReference
N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamideCyclopropyl and difluorophenylDHFR Inhibition
N-(2,6-difluorobenzoyl)-N′-[1-(3-chloro-4-methylphenyl)ethyl]ureaDifluorophenyl group presentAntitumor Activity

The comparison reveals that while these compounds share certain structural characteristics, their biological activities can vary significantly based on their specific functional groups and core structures.

Case Study 1: Antibacterial Activity

In a recent study published in a pharmacological journal, this compound was tested against various bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used for comparison.

Case Study 2: Antifungal Properties

Another study highlighted the antifungal properties of the compound against Candida albicans. The compound demonstrated significant activity with an EC50 value indicating efficacy at low concentrations .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves constructing the thiazolo[4,5-d]pyrimidine core, followed by sequential functionalization of the piperidine and cyclopropylcarboxamide moieties. Critical steps include:

  • Core Formation : Cyclization of precursor heterocycles under controlled temperatures (e.g., 80–100°C) using catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
  • Substituent Introduction : Coupling the 3,4-difluorophenylcarbamoylmethyl group via amide bond formation, requiring anhydrous conditions and coupling agents such as HATU or EDCI .
  • Purification : Use of reverse-phase HPLC or silica gel chromatography to isolate intermediates and final products .
    • Data Note : Yields for similar compounds range from 32–48% in multi-step syntheses .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the cyclopropyl and piperidine groups .
  • Mass Spectrometry (HRMS/ESI-MS) : To confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
  • HPLC-PDA : Purity assessment (>95% is standard for biological assays) using C18 columns and gradient elution .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Use ADP-Glo™ assays for kinases (e.g., EGFR, VEGFR) due to the thiazolopyrimidine scaffold’s known activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
  • Solubility/Stability : Simulated physiological conditions (PBS, pH 7.4) to assess pharmacokinetic liabilities .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding mechanism to biological targets?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets). Focus on hydrogen bonding with the carboxamide and hydrophobic interactions with the cyclopropyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes in aqueous environments .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities and guide SAR optimization .

Q. What strategies resolve contradictory data in enzymatic vs. cellular activity assays?

  • Methodological Answer :

  • Permeability Assessment : Perform Caco-2 monolayer assays to determine if poor cellular uptake explains discrepancies (e.g., high enzymatic IC₅₀ but low cellular potency) .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in cell lysates .
  • Off-Target Screening : Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to rule out polypharmacology .

Q. How can reaction scalability be improved without compromising stereochemical fidelity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow systems for thiazolopyrimidine core synthesis to enhance heat/mass transfer and reduce side reactions .
  • Catalyst Screening : Test immobilized catalysts (e.g., Pd on carbon) for Suzuki-Miyaura couplings to improve turnover and recyclability .
  • DOE Optimization : Use factorial design (e.g., temperature, solvent polarity) to identify robust conditions for cyclopropane ring formation .

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